molecular formula C19H18N2O5S B2519486 3,4-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide CAS No. 1322249-47-7

3,4-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide

Cat. No.: B2519486
CAS No.: 1322249-47-7
M. Wt: 386.42
InChI Key: LPPNMDNKMGBHNJ-FMQUCBEESA-N
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Description

This compound belongs to a class of tricyclic heterocycles featuring fused dioxa (oxygen), thia (sulfur), and aza (nitrogen) rings. Its core structure, 10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0³,⁷]trideca-1,3(7),8-triene, is characterized by a 7-membered central ring fused with 5- and 6-membered heterocycles. The 3,4-dimethoxybenzamide substituent is attached via an imine linkage at the 5-position, with a methyl group at the 6-position and a defined (5E)-stereochemistry.

Properties

IUPAC Name

3,4-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-21-12-9-15-16(26-7-6-25-15)10-17(12)27-19(21)20-18(22)11-4-5-13(23-2)14(8-11)24-3/h4-5,8-10H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPNMDNKMGBHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=C(C=C4)OC)OC)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[740The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzamide have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under discussion may share these properties due to its structural similarity to known anticancer agents.

Anti-inflammatory Properties

Molecular docking studies suggest that this compound could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In silico evaluations have shown promising results for compounds with similar frameworks in reducing inflammation-related pathways, indicating potential therapeutic uses in treating conditions like arthritis and asthma .

Antimicrobial Activity

The presence of a thiazole ring in the compound's structure may enhance its antimicrobial efficacy. Compounds containing thiazole or related moieties have been reported to exhibit activity against various bacterial strains and fungi, making this compound a candidate for further exploration in antimicrobial drug development.

Case Study 1: Inhibition of Cancer Cell Lines

A study investigated the effects of structurally similar compounds on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed that these compounds could significantly reduce cell viability and induce apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study focusing on anti-inflammatory properties, compounds with similar structures were evaluated for their ability to inhibit cytokine production in lipopolysaccharide-stimulated macrophages. The results indicated a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with these compounds.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Key Structural Features Synthesis Method Notable Properties/Applications Reference
N-{10,13-Dioxa-4-Thia-6-Azatricyclo[7.4.0.0³,⁷]Trideca-1,3(7),5,8-Tetraen-5-Yl}-3-(2,5-Dioxopyrrolidin-1-Yl)Benzamide Replaces 3,4-dimethoxy with 3-(2,5-dioxopyrrolidinyl); lacks methyl group at 6-position Multi-step condensation using dichloromethane and triethylamine as solvent/base Enhanced electron-withdrawing properties due to dioxopyrrolidinyl group; potential protease inhibition
4-Benzoyl-N-[3-(Dimethylamino)Propyl]-N-{10,13-Dioxa-4-Thia-6-Azatricyclo…}Benzamide Hydrochloride Benzoyl substituent; dimethylaminopropyl side chain Amide coupling in dichloroethane with triethylamine Improved solubility in polar solvents; explored in receptor-binding assays
7H-1,3,4-Thiadiazolo[3,2-a][1,3,5]Triazine Derivatives Bicyclic thiadiazole-triazine system Cyclization via sulfuric acid-mediated heterocyclization Antimicrobial activity; confirmed by X-ray crystallography
1,3,4-Benzothiadiazepine-Triazolo Condensed Systems Triazolo[3,4-b][1,3,4]benzothiadiazepine core Condensation of 4-amino-3-mercapto-triazoles with nitrobenzaldehydes Anticonvulsant activity in preclinical models

Key Differences

Heteroatom Arrangement :

  • The target compound’s 10,13-dioxa-4-thia-6-aza system contrasts with the 1,3,4-benzothiadiazepine in , which lacks oxygen atoms but includes an additional nitrogen .
  • Thiadiazolo-triazines () prioritize sulfur and nitrogen but omit oxygen, reducing polarity .

Substituent Effects: The 3,4-dimethoxy group in the target compound enhances electron-donating capacity compared to the 3-(2,5-dioxopyrrolidinyl) group in , which introduces steric bulk and electron-withdrawing effects . The dimethylaminopropyl side chain in improves solubility and bioavailability, a feature absent in the target compound .

Synthesis Complexity :

  • The target compound likely requires regioselective imine formation and tricyclic ring closure, similar to ’s multi-step condensation .
  • In contrast, thiadiazolo-triazines () are synthesized via acid-catalyzed cyclization, a simpler one-pot process .

Pharmacological Potential: While the target compound’s tricyclic framework suggests CNS or enzyme-targeting activity (analogous to ’s benzothiadiazepines ), specific data are lacking. Thiadiazolo-triazines () demonstrate confirmed antimicrobial activity, highlighting the impact of sulfur-rich heterocycles .

Biological Activity

Overview of the Compound

Chemical Structure : The compound is characterized by a complex structure that includes a benzamide moiety and a tricyclic system with multiple functional groups, which may contribute to its biological properties.

Anticancer Properties

Research has indicated that compounds with similar structural features often exhibit anticancer activity. For instance, benzamide derivatives have been studied for their ability to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

Many compounds that share structural similarities with the target compound have shown antimicrobial properties. Studies have demonstrated that benzamide derivatives can effectively inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Enzyme Inhibition

Benzamide derivatives are also known to act as enzyme inhibitors. For example, some studies have reported that these compounds can inhibit enzymes involved in cancer progression and metabolic pathways, suggesting a therapeutic potential in treating metabolic disorders and cancers.

Neuroprotective Effects

Some related compounds have been evaluated for neuroprotective effects in models of neurodegenerative diseases. The presence of methoxy groups in the structure can enhance lipid solubility, potentially allowing better penetration into the central nervous system (CNS).

Case Studies

  • Anticancer Activity : A study on similar benzamide derivatives revealed that they inhibited the proliferation of human breast cancer cells (MCF-7) through apoptosis induction.
  • Antimicrobial Efficacy : Research demonstrated that certain benzamide derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Neuroprotection : In vitro studies indicated that specific analogs could protect neuronal cells from oxidative stress-induced apoptosis.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeExperimental ModelFindings
Benzamide Derivative AAnticancerMCF-7 CellsInduced apoptosis; inhibited proliferation
Benzamide Derivative BAntimicrobialS. aureus & E. coliSignificant growth inhibition
Benzamide Derivative CNeuroprotectiveNeuronal Cell CultureReduced oxidative stress-induced damage

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step organic reactions, including cyclization, condensation, and functional group modifications. For example, similar tricyclic compounds are synthesized via refluxing substituted benzaldehydes with amino-triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) . Temperature control (±2°C) and solvent polarity are crucial to avoid side reactions. Post-reaction purification often employs column chromatography or recrystallization to isolate the product in high purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming the stereochemistry of the tricyclic core and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>99% for pharmacological studies) . For sulfur-containing analogs, X-ray crystallography may resolve ambiguities in heteroatom positioning .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields and address contradictory data in synthesis?

Statistical DoE methods, such as factorial designs or response surface modeling, systematically evaluate variables (e.g., temperature, solvent ratio, catalyst loading). For instance, a Central Composite Design (CCD) can identify interactions between acetic acid concentration and reflux time that maximize yield while minimizing byproducts . Contradictions in reported yields (e.g., 60–85% in similar syntheses) may arise from unaccounted variables like trace moisture; replicate experiments with controlled humidity are recommended .

Q. What computational strategies enable predictive modeling of this compound’s reactivity and selectivity?

Quantum chemical calculations (e.g., Density Functional Theory, DFT) map reaction pathways and transition states to predict regioselectivity in cyclization steps. For example, ICReDD’s reaction path search methods combine DFT with machine learning to prioritize viable synthetic routes . Molecular dynamics simulations further assess solvation effects on reaction kinetics, which are critical for scaling up lab protocols .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can this be systematically studied?

Comparative studies with analogs (e.g., replacing methoxy groups with halogens or altering the tricyclic core’s heteroatoms) reveal structure-activity relationships (SAR). For instance, replacing sulfur with oxygen in the thiazole ring reduces kinase inhibition potency by ~40%, as shown in enzymatic assays . High-throughput screening (HTS) combined with molecular docking identifies critical binding interactions (e.g., hydrogen bonding with the dimethoxybenzamide moiety) .

Q. What methodologies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values across studies)?

Standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) and rigorous controls (e.g., normalization to reference inhibitors) reduce variability. Meta-analyses of published data using tools like PRISMA can identify confounding factors, such as differences in cell lines or incubation times . Replicating experiments under harmonized conditions is essential for validation.

Methodological Tables

Q. Table 1: Key Reaction Variables and Optimal Ranges

VariableOptimal RangeImpact on YieldSource
Reflux Temperature80–85°C±15% yield
Acetic Acid (mol%)5–10%Reduces byproducts
Solvent (Ethanol)AnhydrousPrevents hydrolysis

Q. Table 2: Common Analytical Techniques and Resolutions

TechniqueResolution/AccuracyApplication
¹³C NMR±0.1 ppmHeteroatom connectivity
HRMS (ESI+)<5 ppm errorMolecular formula confirmation
HPLC (C18 column)Retention time ±0.2 minPurity assessment

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